molecular formula C8H5NO5 B12900190 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one CAS No. 832713-74-3

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one

Cat. No.: B12900190
CAS No.: 832713-74-3
M. Wt: 195.13 g/mol
InChI Key: KYWSAPYOWOKFMK-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
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Biological Activity

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxyl group and a nitro group attached to the benzofuran core. These functional groups are pivotal in modulating the compound's biological properties.

Antioxidant Activity

Research indicates that compounds with benzofuran scaffolds often exhibit significant antioxidant properties. The presence of hydroxyl groups can enhance free radical scavenging capabilities, thus protecting cellular components from oxidative stress. For instance, studies have shown that derivatives of benzofuran can effectively reduce oxidative damage in various cell lines .

Anticancer Activity

This compound has been investigated for its anticancer potential. A review of benzofuran derivatives highlighted their effectiveness against multiple cancer types, including leukemia and solid tumors. For example, compounds with similar structures demonstrated IC50 values as low as 5 μM against K562 leukemia cells, suggesting that structural modifications can significantly influence cytotoxicity .

Compound Cancer Type IC50 (μM) Notes
This compoundVariousTBDPotential anticancer agent
Benzofuran Derivative AK5625High cytotoxicity
Benzofuran Derivative BA549 (Lung)16.4Selective PLK1 inhibition

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain modifications enhance their efficacy against pathogens such as Mycobacterium tuberculosis and various fungi. For example, a derivative exhibited an MIC value of 0.60 μM against M. tuberculosis, indicating strong antimicrobial potential .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

  • Enzyme Modulation : The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity.
  • Membrane Interaction : The benzofuran ring may alter membrane fluidity and affect signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties help in neutralizing ROS, thereby preventing cellular damage.

Study on Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .

Study on Antimicrobial Activity

In another investigation, a series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy against M. tuberculosis. The study found that the presence of specific substituents significantly affected the compounds' inhibitory concentrations, highlighting the importance of chemical structure in biological activity .

Properties

CAS No.

832713-74-3

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

6-hydroxy-5-nitro-1-benzofuran-3-one

InChI

InChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2

InChI Key

KYWSAPYOWOKFMK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.